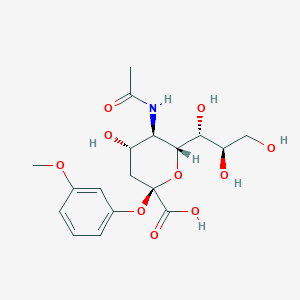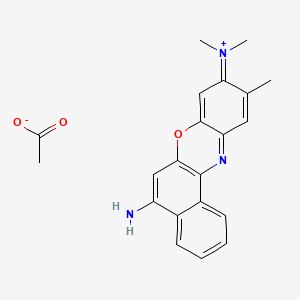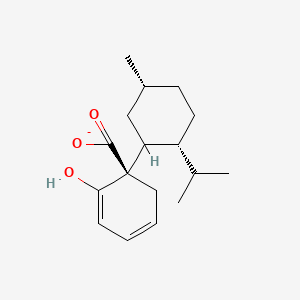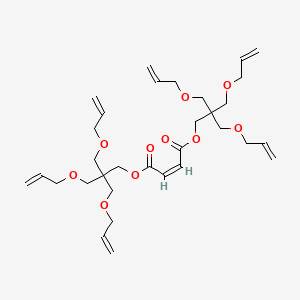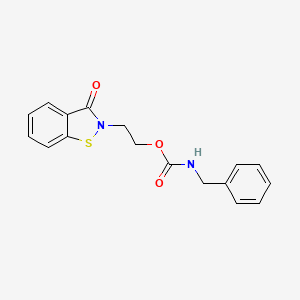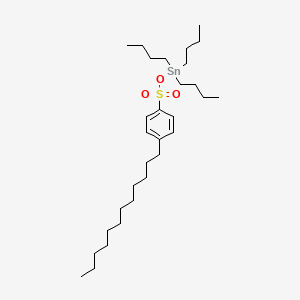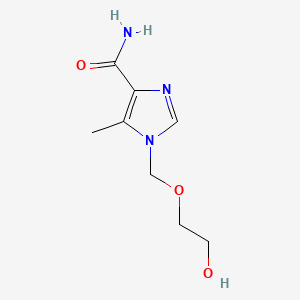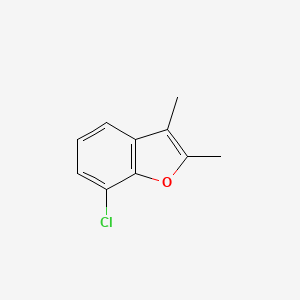
Benzofuran, 7-chloro-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 7-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic organic compound. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The addition of chlorine and methyl groups to the benzofuran structure can enhance its biological activity and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For 7-chloro-2,3-dimethyl-benzofuran, a common synthetic route includes the use of 2-chloro-3,4-dimethylphenol as a starting material. This compound undergoes cyclization in the presence of a dehydrating agent to form the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran, 7-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-2-carboxylic acid, while reduction can yield 2,3-dimethylbenzofuran.
Wissenschaftliche Forschungsanwendungen
Benzofuran, 7-chloro-2,3-dimethyl- has various scientific research applications:
Wirkmechanismus
The mechanism of action of benzofuran, 7-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom.
Benzopyran: Similar to benzofuran but contains an additional oxygen atom in the ring structure.
Uniqueness
Benzofuran, 7-chloro-2,3-dimethyl- is unique due to the presence of chlorine and methyl groups, which can enhance its biological activity and chemical stability compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
3782-18-1 |
|---|---|
Molekularformel |
C10H9ClO |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
7-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
PSPYLGDTNCLNDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



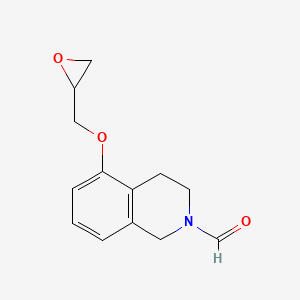
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
